5-pyridin-4-yl-3H-1,3,4-thiadiazol-2-one
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery
Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are a cornerstone of modern medicinal chemistry and drug development. Current time information in Las Vegas, NV, US.nih.gov Their structures, frequently incorporating nitrogen, sulfur, and oxygen, are present in a vast number of biologically active molecules, including essential natural products like vitamins, hormones, and DNA. ontosight.ai In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. nih.gov
The utility of these compounds stems from their immense structural diversity and their ability to be finely tuned to interact with specific biological targets such as enzymes and receptors. Current time information in Las Vegas, NV, US.researchgate.net The presence of heteroatoms imparts unique physicochemical properties, influencing the molecule's polarity, solubility, lipophilicity, and capacity for hydrogen bonding. nih.govresearchgate.net These characteristics are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Medicinal chemists frequently utilize heterocyclic scaffolds as foundational structures (lead compounds) for developing new therapeutic agents and employ techniques like structure-activity relationship (SAR) studies to systematically modify them, enhancing potency and selectivity while minimizing toxicity. Current time information in Las Vegas, NV, US.researchgate.net
Overview of the 1,3,4-Thiadiazole (B1197879) Core as a Privileged Scaffold in Bioactive Molecules
Among the myriad of heterocyclic systems, the 1,3,4-thiadiazole ring—a five-membered aromatic ring with one sulfur and two nitrogen atoms—has garnered significant attention as a "privileged scaffold". nih.govchemicalbook.com This designation reflects its recurring presence in compounds exhibiting a wide array of pharmacological activities. chemicalbook.comnih.gov The aromatic nature of the 1,3,4-thiadiazole ring confers considerable in vivo stability, a desirable trait for drug candidates. acs.org
Derivatives of 1,3,4-thiadiazole have been extensively researched and have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, antitubercular, and anticonvulsant properties. nih.govchemicalbook.comnih.govresearchgate.net This versatility has made the 1,3,4-thiadiazole nucleus a focal point for the synthesis of new molecules aimed at treating a variety of diseases. japsonline.com Its ability to act as a bioisostere—a chemical group with similar physical or chemical properties to another—allows it to replace other functional groups in a drug molecule to improve its therapeutic properties. The structural modifications of this scaffold are a key strategy in the development of novel and effective therapeutic agents. chemicalbook.com
Rationale for Academic Research on 5-pyridin-4-yl-3H-1,3,4-thiadiazol-2-one and its Structural Analogs
While direct and extensive research on This compound is not widely published, a strong rationale for its investigation is built upon the significant biological activities reported for its immediate structural analogs, particularly the 2-amino and 2-thiol/thione derivatives. The combination of the highly bioactive 1,3,4-thiadiazole core with a pyridine (B92270) ring—itself the second most common heterocycle in FDA-approved drugs—creates a molecular framework of high interest. nih.gov
The key difference in these analogs lies in the substituent at the 2-position of the thiadiazole ring. Research on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) and its derivatives has identified potent inhibitors of Bloom helicase (BLM), an enzyme implicated in DNA repair and cancer predisposition. nih.gov The pyridine nitrogen at the 4-position was found to be crucial for this activity. nih.gov This makes the scaffold a promising starting point for developing agents that could potentiate the efficacy of existing anticancer drugs. nih.gov
Similarly, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol (the tautomeric form of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione) have been explored for various potential applications, including antibacterial, antifungal, and anticancer properties. ontosight.ai
The scientific impetus for synthesizing and evaluating This compound stems from these findings. Replacing the well-studied amino (-NH₂) or thiol (-SH) groups with an oxo (=O) group represents a logical step in structure-activity relationship (SAR) exploration. This modification would significantly alter the electronic properties, hydrogen bonding capability, and conformation of the molecule, which could in turn modulate its interaction with biological targets. Investigating the "-one" derivative would allow researchers to determine if this structural change enhances potency, improves selectivity for a specific target (like Bloom helicase or microbial enzymes), or introduces novel biological activities not observed in its analogs.
The tables below summarize some of the reported research findings for close structural analogs, providing a baseline for the potential therapeutic areas where This compound might prove valuable.
Research Data on Structural Analogs
The following tables present data from studies on derivatives of the 5-(pyridin-4-yl)-1,3,4-thiadiazole scaffold, illustrating the impact of structural modifications on biological activity.
Table 1: SAR of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Analogs as Bloom Helicase (BLM) Inhibitors Data sourced from a study on Bloom Helicase inhibitors, where the core structure was modified to probe its activity. nih.gov
| Compound ID | R1 Group (at position 5) | R2 Group (on amine) | IC₅₀ (µM) for BLM Inhibition |
| 1 | 4-pyridyl | -H | 3.9 |
| 4a | Phenyl | -H | Inactive |
| 4b | 2-pyridyl | -H | Inactive |
| 4c | 3-pyridyl | -H | 3.5 |
| 6i | 4-pyridyl | (Core modified to pyridine) | 4.0 |
| 6j | 4-pyridyl | (Core modified to pyrimidine) | Inactive |
Table 2: In Vitro Cytotoxic Activity of Amide Derivatives of a 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine (B1583096) Analog This data shows the anticancer potential of derivatives based on a closely related pyridinyl-thiadiazole scaffold against various human cancer cell lines. researchgate.net
| Compound ID | R Group (Amide Moiety) | Cell Line: HeLa (IC₅₀ µM) | Cell Line: PANC-1 (IC₅₀ µM) |
| 6d | 2-Chloronicotinic acid | 2.8 | 1.8 |
Note: The core in this study was 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. researchgate.net
Structure
3D Structure
Properties
CAS No. |
13570-31-5 |
|---|---|
Molecular Formula |
C7H5N3OS |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C7H5N3OS/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) |
InChI Key |
TWXRWGQYDRFWMF-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=NNC(=O)S2 |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)S2 |
Other CAS No. |
13570-31-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity Spectrum of 5 Pyridin 4 Yl 3h 1,3,4 Thiadiazol 2 One and Its Analogs
Antimicrobial Efficacy
Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated significant potential as antimicrobial agents, with a spectrum of activity that encompasses bacteria and fungi. The presence of the pyridinyl moiety, in particular, is often associated with enhanced biological effects.
Antibacterial Activity Profiles
The antibacterial potential of 1,3,4-thiadiazole derivatives has been extensively studied against a range of both Gram-positive and Gram-negative bacteria.
Analogs of 5-pyridin-4-yl-3H-1,3,4-thiadiazol-2-one have shown notable activity against Gram-positive bacteria. For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated significant antibacterial effects. rasayanjournal.co.in Specifically, fluorinated and chlorinated derivatives exhibited good inhibitory action against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. nih.gov Another study on 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol (B47542) reported a MIC of 0.8 mg/mL against Bacillus cereus and Staphylococcus epidermidis. rjid.com.ro Furthermore, certain 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have displayed potent activity against S. aureus and Methicillin-Resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 0.01 µg/mL and 1.56 µg/mL, respectively. nih.gov
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20-28 | nih.gov |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | rjid.com.ro |
| Analog 17 (nitrofuran derivative) | Staphylococcus aureus | 0.01 | nih.gov |
| Analog 28 (nitrofuran derivative) | Staphylococcus aureus | 0.01 | nih.gov |
| Analog 8 (nitrofuran derivative) | MRSA | 1.56 | nih.gov |
The efficacy of 1,3,4-thiadiazole derivatives extends to Gram-negative bacteria, although the activity can be more variable. In a study of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, moderate activity was observed against Escherichia coli. nih.gov Another synthesized thiadiazole compound showed a high level of activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 4 mg/ml. semanticscholar.org However, some series of compounds were found to be completely inactive against Gram-positive microorganisms but showed good activity against Pseudomonas aeruginosa. nih.gov For instance, 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol demonstrated activity against E. coli with a MIC of 0.8 mg/mL, but had no effect against Pseudomonas. rjid.com.ro In contrast, some newly synthesized thiadiazopyrimidinones displayed limited direct antibacterial activity against P. aeruginosa and E. coli, with MIC values generally exceeding 100 µg/mL. mdpi.com
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli | Moderate Activity | nih.gov |
| 5,5'[(1,4-Phenelene) bis(1,3,4-thiadiazol-2-amine)] | Escherichia coli | 4000 | semanticscholar.org |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | rjid.com.ro |
| Hybrid coumarin-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | Good Activity | nih.gov |
| Thiadiazopyrimidinone derivatives | Pseudomonas aeruginosa | >100 | mdpi.com |
| Thiadiazopyrimidinone derivatives | Escherichia coli | >100 | mdpi.com |
Bacterial biofilm formation presents a significant challenge in treating infections due to increased resistance to antibiotics. Several 1,3,4-thiadiazole derivatives have been investigated for their ability to inhibit or disrupt these biofilms. nih.gov Novel thiadiazopyrimidinone derivatives have shown promise as biofilm dispersal agents. mdpi.comnih.gov One particular derivative exhibited noteworthy dispersal activity against preformed biofilms of important Gram-positive and Gram-negative pathogens, with BIC50 values (the concentration required to achieve 50% biofilm inhibition) ranging from 17 to 40 µg/mL. nih.gov Another study on different 1,3,4-thiadiazole derivatives demonstrated a dose-dependent effect on biofilm formation, with some concentrations activating and others inactivating biofilm development. dergipark.org.tr These findings suggest that the 1,3,4-thiadiazole scaffold is a promising starting point for the development of new anti-biofilm agents. nih.govdergipark.org.tr
| Compound/Analog | Bacterial Strain | Activity | Concentration | Reference |
|---|---|---|---|---|
| Thiadiazopyrimidinone derivative 8j | Gram-positive and Gram-negative pathogens | BIC50: 17-40 µg/mL (Dispersal) | N/A | nih.gov |
| Thiadiazopyrimidinone derivative 8j | S. aureus, P. aeruginosa, E. coli | Inhibition of formation | BIC50: 6.1-14.4 µg/mL | nih.gov |
| Benzophenone-derived 1,3,4-thiadiazoles | E. coli (MDR) | Dose-dependent inhibition/activation | Varied | dergipark.org.tr |
| Benzophenone-derived 1,3,4-thiadiazoles | K. pneumoniae (MDR) | Dose-dependent inhibition/activation | Varied | dergipark.org.tr |
Antifungal Activity Spectrum (e.g., Aspergillus niger, Aspergillus fumigatus)
In addition to antibacterial properties, 1,3,4-thiadiazole derivatives have been evaluated for their antifungal activity. Studies have shown that certain derivatives are active against pathogenic fungi such as Aspergillus niger and Aspergillus fumigatus. rasayanjournal.co.innih.gov For example, some 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines displayed significant antifungal activity. rasayanjournal.co.in In one study, a nitroheteroaryl-1,3,4-thiadiazole derivative showed a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml against A. fumigatus, which was more potent than the standard drug fluconazole. researchgate.net Another derivative exhibited a zone of inhibition of 19.4 mm against the same fungus. researchgate.net
| Compound/Analog | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Aspergillus niger | Significant Activity | rasayanjournal.co.in |
| 2-(5-nitrofuran-2-yl)-5-(phenylsulfonyl)-1,3,4-thiadiazole | Aspergillus fumigatus | MIC: 6.25 µg/mL | researchgate.net |
| 5-[(1,4,5-triphenylimidazol-2-yl)thiopropyl]-2-(N-ethyl)-1,3,4-thiadiazoles | Aspergillus fumigatus | Inhibition Zone: 19.4 mm | researchgate.net |
| 4-((5-phenyl-1,3,4-thiadiazol-2-ylamino)methylamino)phenol | Aspergillus fumigatus | MIC: 18 µg/mL | researchgate.net |
| 4-((5-phenyl-1,3,4-thiadiazol-2-ylamino)methylamino)phenol | Aspergillus niger | MIC: 16 µg/mL | researchgate.net |
Anti-Helicobacter pylori Activity
Helicobacter pylori is a major human pathogen, and the increasing resistance to current therapies necessitates the development of new drugs. The 2-amino-1,3,4-thiadiazole (B1665364) core has emerged as a potential scaffold for novel anti-H. pylori agents. farmaciajournal.com A series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives were synthesized and evaluated against metronidazole-resistant H. pylori strains. nih.gov Several of these compounds exhibited strong antimicrobial activity, with inhibition zones greater than 30 mm at a concentration of 100 µ g/disc . nih.gov For some of the most potent compounds, the Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µ g/disk . nih.gov Another study highlighted a derivative that was very active against both metronidazole-sensitive and -resistant H. pylori strains, showing larger inhibition zones than metronidazole (B1676534) itself. farmaciajournal.com
| Compound/Analog | Bacterial Strain | Activity (Inhibition Zone) | Concentration | MIC (µg/disk) | Reference |
|---|---|---|---|---|---|
| Compound 9 (nitrofuran derivative) | Metronidazole-resistant H. pylori | >30 mm | 100 µg/disk | 12.5 | nih.gov |
| Compound 20 (nitrofuran derivative) | Metronidazole-resistant H. pylori | >30 mm | 100 µg/disk | 12.5 | nih.gov |
| Compound 29 (nitrofuran derivative) | Metronidazole-resistant H. pylori | >30 mm | 100 µg/disk | 12.5 | nih.gov |
| Compound 4 (2-amino-1,3,4-thiadiazole derivative) | Metronidazole-sensitive H. pylori | 25 mm | 32 µg/disk | N/A | farmaciajournal.com |
| Compound 4 (2-amino-1,3,4-thiadiazole derivative) | Metronidazole-resistant H. pylori | 33 mm | 32 µg/disk | N/A | farmaciajournal.com |
Antimycobacterial and Antitubercular Activities
Derivatives of the 5-pyridin-4-yl-1,3,4-thiadiazole scaffold have demonstrated notable efficacy against various strains of mycobacteria, including the primary causative agent of tuberculosis.
Efficacy Against Mycobacterium tuberculosis H37Rv (ATCC 27294)
The standard laboratory strain of Mycobacterium tuberculosis, H37Rv (ATCC 27294), is a benchmark for the initial screening of potential antitubercular agents. atcc.org A series of Mannich bases derived from 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione, which are structural analogs, were synthesized and evaluated for their antimycobacterial activity. Several of these compounds showed promising results against the H37Rv strain. researchgate.net Specifically, compounds designated as 5a and 5c were identified as the most potent in the series. researchgate.net
In a separate study, 1,3,4-oxadiazolone derivatives, also related to the core structure, displayed interesting activity against the H37Rv strain. nih.gov Conversely, the corresponding thione derivatives in that particular study were found to be inactive. nih.gov Further research on other analogs, such as 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines, also confirmed activity against the H37Rv strain. plu.mx However, some studies on [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives reported only feeble activity, highlighting the critical role of specific structural modifications in determining the potency. nih.gov
| Compound Series | Most Active Compounds | Activity Level | Reference |
|---|---|---|---|
| Mannich bases of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione | 5a, 5c | Potent (Susceptible) | researchgate.net |
| 3H-1,3,4-Oxadiazol-2-one derivatives | Not specified | Interesting activity | nih.gov |
| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Compound 4 | High | plu.mx |
Activity Against Isoniazid (B1672263) (INH) Resistant Clinical Strains
The emergence of drug-resistant tuberculosis, particularly strains resistant to the first-line drug Isoniazid (INH), poses a significant global health threat. Research has demonstrated that certain analogs of this compound are effective against these resistant strains. The same series of Mannich bases that were active against the H37Rv strain were also tested against an INH-resistant clinical isolate. researchgate.net The compounds 5a and 5c, which were potent against the susceptible strain, also showed good activity against the INH-resistant strain. researchgate.net
Similarly, studies on 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives showed that specific compounds with long lipophilic chains, such as compound 4 (4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine), were significantly more active than isoniazid against a drug-resistant clinical isolate. plu.mx This suggests that these compounds may employ a mechanism of action different from that of INH, allowing them to bypass resistance mechanisms. plu.mx
| Compound Series | Most Active Compounds | Activity Level vs. INH-Resistant Strain | Reference |
|---|---|---|---|
| Mannich bases of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione | 5a, 5c | Good (Susceptible) | researchgate.net |
| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Compound 4 | 10 times more active than Isoniazid | plu.mx |
Mechanistic Insights into Mycobacterial Target Engagement (e.g., Cytochrome P450-dependent Sterol 14α-demethylase (14DM))
The enzyme cytochrome P450-dependent sterol 14α-demethylase (CYP51 or 14DM) is a crucial component in the sterol biosynthesis pathway and is considered an important drug target in both fungi and mycobacteria. nih.govnih.govnih.gov Molecular modeling studies have been conducted to understand how thiadiazole derivatives interact with this enzyme. Docking studies performed on the active Mannich base analogs (5a and 5c) suggest a possible interaction with the active site of the mycobacterial 14DM. researchgate.net
These computational analyses indicate that the compounds can fit within the enzyme's binding pocket, and the calculated binding free energy values align with their observed minimum inhibitory concentration (MIC) values. nih.gov This suggests that the antimycobacterial action of these compounds may stem from the inhibition of sterol biosynthesis, which is essential for the integrity of the mycobacterial cell membrane. researchgate.netnih.gov The inhibition of CYP51 is a well-established mechanism for azole antifungal drugs and is being explored for antitubercular agents. nih.gov
Antileishmanial Activities
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research into novel treatments has explored various heterocyclic compounds, including derivatives of 1,3,4-thiadiazole. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which are analogs of the title compound, were synthesized and evaluated for their in vitro activity against the promastigote form of Leishmania major. nih.gov
Anticancer and Cytotoxic Activities in Research Models
The 1,3,4-thiadiazole nucleus is a common feature in many compounds investigated for their potential as anticancer agents. mdpi.com Analogs of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines.
In Vitro Cytotoxicity in Mammalian Cancer Cell Lines (e.g., MCF7)
The human breast adenocarcinoma cell line, MCF-7, is frequently used in cancer research to screen for potential therapeutic agents. Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against this cell line.
For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized, with some derivatives showing high cytotoxic potential against MCF-7 cells. nih.gov In another study, certain 1,3,4-thiadiazole derivatives with a 3-methoxyphenylamino substituent at position 5 exhibited moderate inhibitory effects on the survival of MCF-7 cells. mdpi.com Research on novel 5-pyridyl-1,3,4-oxadiazole derivatives, which are isosteres of the thiadiazole compounds, also showed that most of the tested compounds had excellent to potent cytotoxic activity against the MCF-7 cell line. nih.gov Some of these oxadiazole analogs were even more active than the reference drug. nih.gov
| Compound Series | Activity Highlight | Reference Drug (if mentioned) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (e.g., 4e, 4i) | Displayed the highest activity among tested compounds | 5-Fluorouracil | nih.gov |
| 5-Pyridyl-1,3,4-oxadiazole derivatives (e.g., 18, 22) | More active than the reference drug (IC₅₀ of 0.010 µM and 0.012 µM) | Not specified in abstract | nih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazole derivatives | Moderate inhibitory effect | Not specified | mdpi.com |
| Thiadiazole-thiazole hybrids | Good inhibitory effect (IC₅₀ ~21-23 µg/mL for active derivatives) | Not specified in abstract | mdpi.com |
Enzyme Inhibition Pathways Related to Cancer (e.g., Lipoxygenase)
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticancer agents, with some derivatives exhibiting their effects through the inhibition of enzymes such as lipoxygenases (LOX). The LOX family of enzymes plays a role in the metabolism of polyunsaturated fatty acids, and their metabolites have been implicated in the progression of various cancers. nih.govnih.gov
Research into analogs, specifically N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, has demonstrated notable inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.govnih.gov In a study assessing these compounds, methoxylated derivatives were identified as the most potent enzyme inhibitors, particularly when the methoxy (B1213986) group was in the ortho position of the phenyl ring. This highlights the potential of the pyridyl-substituted 1,3,4-thiadiazole core in designing LOX inhibitors. nih.govnih.gov Although direct studies on this compound are limited, the activity of its analogs suggests that this compound could also interact with lipoxygenase pathways relevant to cancer.
| Compound ID | Substitution on Benzamide Ring | 15-LOX-1 Inhibition (%) at 100 µM |
| 4a | 2-OCH₃ | 65.4 |
| 4b | 3-OCH₃ | 58.7 |
| 4c | 4-OCH₃ | 55.2 |
| 4g | 2-NO₂ | 45.8 |
| 4h | 3-NO₂ | 42.1 |
| 4i | 4-NO₂ | 38.9 |
| Data sourced from studies on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. |
Enzyme Inhibitory Profiles (Beyond Direct Cytotoxicity)
Beyond its potential role in cancer-related pathways, the this compound scaffold has been investigated for its inhibitory effects on other critical enzymes.
Bloom Helicase Inhibition
A significant area of research for this chemical family is the inhibition of Bloom helicase (BLM), a DNA unwinding enzyme crucial for maintaining genomic stability. researchgate.netnih.gov Mutations in the BLM gene can lead to Bloom's Syndrome, a disorder characterized by a high predisposition to cancer. nih.gov Analogs of this compound, specifically 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, have been identified as potent inhibitors of BLM helicase. researchgate.netnih.gov
One such derivative, ML216, emerged from a high-throughput screening and subsequent medicinal chemistry optimization. nih.gov ML216 inhibits the DNA unwinding activity of BLM with low micromolar potency and demonstrates selectivity over other related helicases like RECQ1 and RECQ5. wikipedia.org Structure-activity relationship (SAR) studies revealed that the 4-pyridine moiety is crucial for activity, as replacing it with a phenyl group or shifting the nitrogen to the 2-position led to inactivity. researchgate.net Interestingly, a 3-pyridine analog maintained comparable activity. researchgate.net
Table 2: Bloom Helicase Inhibitory Activity of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Analogs Note: The core structure is 1-(substituted phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea.
| Compound ID | Phenyl Substitution | BLM Helicase IC₅₀ (µM) |
| ML216 | 4-fluoro-3-(trifluoromethyl)phenyl | 1.2 |
| Analog 4a | Phenyl (replaces pyridin-4-yl) | Inactive |
| Analog 4b | 2-pyridyl (replaces pyridin-4-yl) | Inactive |
| Analog 4c | 3-pyridyl (replaces pyridin-4-yl) | 3.5 |
| Data from SAR studies on Bloom Helicase inhibitors. researchgate.netwikipedia.org |
Human Protoporphyrinogen Oxidase (hPPO) Inhibition
Protoporphyrinogen oxidase (PPO) is the final common enzyme in the biosynthesis of both heme and chlorophyll. In humans, its inhibition is relevant to certain metabolic disorders. The 1,3,4-thiadiazol-2(3H)-one scaffold, which is the core structure of the subject compound, has been explored for its inhibitory activity against human PPO (hPPO). mdpi.com
A study of 1,3,4-thiadiazol-2(3H)-ones bearing a benzothiazole (B30560) substructure revealed compounds with significant inhibitory activity against hPPO, with Ki values ranging from the nanomolar to the micromolar scale. mdpi.com The most potent compound identified in this series had a Ki value of 40 nM. mdpi.com While specific data for this compound is not available, the potent activity of other compounds with the same core heterocycle suggests that it could be a candidate for hPPO inhibition, pending further investigation. Quantitative structure-activity relationship (QSAR) studies on this class of compounds have been established to guide the future design of potent hPPO inhibitors. mdpi.com
Dihydropteroate Synthase (DHPS) Inhibition
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it a well-established target for sulfonamide antibiotics. patsnap.com The 1,3,4-thiadiazole ring is a component of some known DHPS inhibitors, such as the antimicrobial drug sulfamethizole. researchgate.net This indicates that the 1,3,4-thiadiazole scaffold can be incorporated into molecules that competitively inhibit the binding of para-aminobenzoic acid (pABA) to the DHPS active site. wikipedia.org
While there is no specific research available on the direct inhibition of DHPS by this compound, the established role of the thiadiazole moiety in DHPS inhibition suggests a potential for this class of compounds to exhibit antibacterial activity through this mechanism. Further studies would be required to confirm and quantify such activity.
Other Pharmacological Activities of Interest
Anticonvulsant Potential
The 1,3,4-thiadiazole nucleus is a common feature in a variety of compounds investigated for anticonvulsant properties. arjonline.org The structural characteristics of this heterocyclic system, including the =N-C-S- moiety and its aromaticity, are believed to contribute to this activity. arjonline.org
A study on a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoles, which are close structural analogs of the subject compound, demonstrated significant anticonvulsant activity. The compound 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole was highlighted as a particularly promising anticonvulsant in this series. The activity is often evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. arjonline.org Structure-activity relationship studies suggest that lipophilic and electron-withdrawing groups can enhance the anticonvulsant effects of these compounds. arjonline.org
Table 3: Anticonvulsant Activity of a 5-(4-pyridyl)-1,3,4-thiadiazole Analog
| Compound | Model | Activity |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Electroconvulsometer-induced convulsions | Excellent |
| Data from a study on substituted oxadiazole and thiadiazole derivatives. |
Anti-inflammatory Effects
The 1,3,4-thiadiazole nucleus is a core structure in various compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory properties. mdpi.com Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, an analog of the primary compound, are recognized as possessing anti-inflammatory activity. nih.gov The anti-inflammatory potential of this class of compounds is often evaluated using models such as carrageenan-induced rat paw edema. biointerfaceresearch.comorientjchem.org
Studies on related structures, such as thiazolo[4,5-b]pyridin-2-one derivatives, have demonstrated considerable anti-inflammatory effects, with some compounds showing activity comparable or superior to the standard drug Ibuprofen. biointerfaceresearch.com Similarly, a series of 2,6-diaryl-imidazo[2,1-b] nih.govdndi.orgplos.orgthiadiazole derivatives were synthesized and evaluated for in vivo anti-inflammatory activity, with some compounds showing better results than the standard drug diclofenac. Molecular docking studies suggest that these effects may be due to the inhibition of cyclooxygenases (COX-1/COX-2).
Furthermore, novel pyridine-based thiadiazole derivatives have been synthesized as prospective anti-inflammatory agents. orientjchem.org For instance, certain thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides have shown significant anti-inflammatory and analgesic activity. orientjchem.org
Table 1: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Analogs
| Compound Class | Model/Test | Finding | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridines | Carrageenan-induced rat paw edema | Activity comparable or superior to Ibuprofen | biointerfaceresearch.com |
| Thiadiazole linked pyrazole benzene sulphonamides | Carrageenan-induced rat paw edema | Significant inhibition of paw edema | orientjchem.org |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | General assessment | Recognized as a key structure for anti-inflammatory activity | nih.gov |
Antioxidant Properties
Derivatives of 1,3,4-thiadiazole are well-documented for their antioxidant capabilities. mdpi.com The 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine nucleus, in particular, is a structural component found in agents with antioxidant effects. nih.gov The antioxidant potential of these compounds is commonly assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.netnih.gov
Research has demonstrated that various synthesized 1,3,4-thiadiazole derivatives exhibit potent antioxidant activity. nih.gov For example, a study on thiazolo[4,5-b]pyridine (B1357651) derivatives evaluated their radical scavenging effect on DPPH radicals. pensoft.net In another study, certain novel 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives were screened, with one analog showing more potent antioxidant activity than the standard reference, ascorbic acid. nih.gov Structure-activity relationship (SAR) studies have indicated that derivatives with para-substituted hydroxy groups show notable antioxidant potential. nih.gov
Table 2: Antioxidant Activity of Selected 1,3,4-Thiadiazole Analogs in DPPH Assay
| Compound Series | Most Potent Analog (IC₅₀) | Standard (IC₅₀) | Reference |
|---|---|---|---|
| 2-Substituted-3-(5-Substituted-1,3,4-thiadiazol-2-yl) Thiazolidin-4-ones | 22.3 µM | Ascorbic acid (111.6 µM) | nih.gov |
| Thiazolo[4,5-b]pyridine Derivatives | Activity demonstrated | Not specified | pensoft.net |
Macrofilaricidal Activity Against Human Filarial Pathogens
Filarial diseases like onchocerciasis represent a significant global health challenge, and the search for effective macrofilaricidal (adult worm-killing) treatments is ongoing. nih.gov Research into heterocyclic compounds has identified thiadiazole derivatives as having potential in this area.
A study focused on discovering novel macrofilaricides for human filarial infections explored a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. nih.gov These compounds were evaluated for their ability to reduce the motility of adult worms of Onchocerca gutturosa, a bovine filarial parasite often used as a surrogate for the human pathogen Onchocerca volvulus. nih.gov The study also assessed the 1,3,4-thiadiazole isomer, which is structurally analogous to this compound. The findings indicated that while the 1,2,4-thiadiazole (B1232254) isomers demonstrated good activity against O. gutturosa, the 1,3,4-isomer was comparatively less potent. nih.gov
These research efforts have also utilized other surrogate parasites, including Brugia malayi, Brugia pahangi, and Litomosoides sigmodontis, to identify compounds with broad antifilarial activity. nih.govdndi.org For instance, L. sigmodontis, a natural filarial parasite in rodents, is a standard model for validating macrofilaricidal drug candidates. nih.govplos.orgdndi.orgresearchgate.net While extensive research on various chemical series against B. malayi, B. pahangi, and L. sigmodontis is underway, specific data directly linking 1,3,4-thiadiazole derivatives to macrofilaricidal activity against these particular species is still emerging. nih.govdocumentsdelivered.compublisso.deresearchgate.netmcgill.caresearchgate.net
**Table 3: Ex Vivo Activity of Thiadiazole Isomers Against *O. gutturosa***
| Compound Type | Target Pathogen | Activity | Reference |
|---|---|---|---|
| 1,2,4-Thiadiazole Isomers | O. gutturosa | Good reduction of adult worm motility | nih.gov |
| 1,3,4-Thiadiazole Isomer | O. gutturosa | Less potent compared to 1,2,4-isomers | nih.gov |
General Antiviral Potential
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of antiviral agents. mdpi.com Its structural similarity to pyrimidine, a fundamental component of nucleic acids, may contribute to its antiviral activity. nih.gov A wide range of 1,3,4-thiadiazole derivatives have been synthesized and evaluated against various viruses. nih.govmdpi.com
For example, novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have demonstrated excellent protective activity against the Tobacco Mosaic Virus (TMV). mdpi.com One compound from this series, E2, exhibited an EC₅₀ value of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 µg/mL). mdpi.com Other studies on sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole also reported anti-TMV activity. mdpi.comresearchgate.net
In the context of human pathogens, derivatives of 2-amino-1,3,4-thiadiazole have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov Furthermore, Schiff bases derived from the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine nucleus are noted to possess a broad array of biological effects, including antiviral properties. nih.gov
Table 4: Antiviral Activity of Selected 1,3,4-Thiadiazole Analogs
| Compound Series | Virus | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco Mosaic Virus (TMV) | EC₅₀ | 203.5 µg/mL | mdpi.com |
| Ningnanmycin (Reference) | Tobacco Mosaic Virus (TMV) | EC₅₀ | 261.4 µg/mL | mdpi.com |
| 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC₅₀ | 7.50–20.83 μM | nih.gov |
Structure Activity Relationship Sar Investigations of 5 Pyridin 4 Yl 3h 1,3,4 Thiadiazol 2 One and Analogs
Influence of Substituent Position and Nature on Biological Efficacy
The biological profile of pyridinyl-thiadiazole derivatives is significantly modulated by the placement and characteristics of various substituents on both the pyridine (B92270) and thiadiazole rings.
Impact of Pyridine Nitrogen Position (e.g., 2- vs. 3- vs. 4-position) on Activity
The position of the nitrogen atom within the pyridine ring is a crucial factor influencing the biological activity of this class of compounds. SAR studies on a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as inhibitors of Bloom Helicase (BLM) demonstrated this dependency. While the parent compound with the pyridine nitrogen at the 4-position showed an IC₅₀ value of 1.4 µM, moving the nitrogen to the 2-position resulted in a complete loss of activity. nih.gov Interestingly, the 3-pyridyl analog exhibited comparable potency to the lead compound, with an IC₅₀ of 3.5 µM. nih.gov
In contrast, for other biological targets, any deviation from the 4-position can be detrimental. For instance, in a series of agonists for the human secretin receptor, analogs with 2-pyridyl, 3-pyridyl, or 4-pyridyl substitutions all resulted in a complete loss of agonist activity. nih.gov Further studies on thiazole-based pyridine derivatives for anticancer applications indicated that compounds containing 2-pyridyl and 4-pyridyl moieties generally had similar cytotoxic activity, whereas those with 3-pyridyl groups sometimes showed enhanced effects. nih.gov These findings underscore that the optimal positioning of the pyridine nitrogen is highly dependent on the specific biological target and the associated binding site interactions.
Table 1: Effect of Pyridine Nitrogen Position on Bloom Helicase (BLM) Inhibitory Activity
| Compound | Pyridine Nitrogen Position | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analog 1 | 4-position | 1.4 | nih.gov |
| Analog 2 (4b) | 2-position | Inactive | nih.gov |
| Analog 3 (4c) | 3-position | 3.5 | nih.gov |
Role of Substitutions at the Thiadiazolone Ring
Modifications to the 1,3,4-thiadiazole (B1197879) ring itself, particularly at the 2nd and 5th positions, have a profound impact on the molecule's reactivity and biological function. nih.gov The 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine and can interfere with processes related to DNA replication. nih.gov The anticancer efficacy of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is often enhanced by the introduction of an aromatic ring at the 5-position. nih.gov The specific nature and position of substituents on this aromatic ring, as well as the group attached to the amino function at the 2-position, are critical for activity. nih.gov
For example, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, halogenated compounds (fluorinated and chlorinated) at the phenyl ring showed good inhibitory effects against Gram-positive bacteria. nih.gov Conversely, derivatives bearing oxygenated substituents on the phenyl ring exhibited significant antifungal activity. nih.gov This highlights that the substituent's electronic properties and lipophilicity at the 5-position can be tailored to target specific types of microorganisms. Furthermore, the chemical modification of the thiadiazole ring is a known strategy to improve the pharmacokinetic and pharmacological profiles of these compounds. rsc.org
Effects of Alkylthio, Acyclic Amine, and Other Pendant Groups
The functional groups attached to the thiadiazole core, such as alkylthio (mercapto) and amine moieties, play a vital role in defining the compound's biological activity. The 2-amino-1,3,4-thiadiazole moiety is a common scaffold for developing pharmacologically active agents due to the reactivity of the amine group, which allows for extensive derivatization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR studies provide a quantitative framework for understanding how the chemical structure of a compound relates to its biological activity, enabling the prediction of potency for novel molecules.
Development of 2D-QSAR Models for Activity Prediction
2D-QSAR models have been successfully developed for analogs of 5-pyridin-4-yl-3H-1,3,4-thiadiazol-2-one to predict their biological activity. In a study on novel 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues, which are structurally very similar, a robust QSAR model was established to predict antimycobacterial activity. globalresearchonline.netresearchgate.net Using stepwise multiple linear regression analysis, a statistically significant model was derived with a high correlation coefficient (r = 0.904) and a cross-validated squared correlation coefficient (q² = 0.73). globalresearchonline.netresearchgate.net The predictive power of this model was confirmed through internal and external validation, demonstrating its utility in designing more potent antimycobacterial agents prior to their synthesis. globalresearchonline.netresearchgate.net Such models are crucial for virtual screening and prioritizing synthetic efforts towards compounds with the highest predicted efficacy. dmed.org.ua
Table 2: Statistical Parameters of a 2D-QSAR Model for Antimycobacterial Activity of 5-(Pyridin-4-yl) Analogs
| Parameter | Value | Reference |
|---|---|---|
| Correlation Coefficient (r) | 0.904 | globalresearchonline.netresearchgate.net |
| Cross-validated R² (q²) | 0.73 | globalresearchonline.netresearchgate.net |
| Standard Error of Estimation (SEE) | 81% | globalresearchonline.netresearchgate.net |
Correlation of Molecular Descriptors with Biological Potency (e.g., Lipophilicity)
The biological potency of thiadiazole derivatives has been successfully correlated with specific molecular descriptors. The QSAR model developed for the antimycobacterial 5-(pyridin-4-yl) analogs indicated that thermodynamic descriptors like Molar refractivity, electronic descriptors such as the dipole moment, and the principal moment of inertia are important for activity. globalresearchonline.net This suggests that the size, shape, and electronic distribution of the molecule are key factors in its interaction with the biological target. globalresearchonline.net
Lipophilicity is another critical descriptor. A SAR study on 2-amino-1,3,4-thiadiazole derivatives revealed that antimicrobial activity is correlated with the lipophilicity of the compounds, as expressed by the calculated ClogP values. nih.gov Specifically, substitution at the para position of a phenylamino group with a CF₃ group or a chlorine atom improved antimicrobial activity, which corresponds to an increase in lipophilicity. nih.gov In other studies, it was found that small, hydrophilic molecules exhibited higher antioxidant activity, indicating that the optimal physicochemical properties can vary significantly depending on the therapeutic target. dmed.org.ua
Comparative SAR Studies with Related Heterocyclic Scaffolds (e.g., Oxadiazoles, Thiophenes)
The 1,3,4-thiadiazole ring is a common pharmacophore in medicinal chemistry, and its bioisosteric replacement with other five-membered heterocyclic rings such as 1,3,4-oxadiazoles and thiophenes is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing cellular membranes and promote strong interactions with biological targets. tandfonline.com
In the context of Bloom Helicase inhibitors based on the 5-(pyridin-4-yl)-1,3,4-thiadiazole scaffold, comparative SAR studies have revealed a strong preference for the thiadiazole core. nih.gov Replacement of the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole ring led to a complete loss of inhibitory activity. nih.gov This suggests that the sulfur atom in the thiadiazole ring is crucial for the compound's interaction with the target enzyme, a role that the oxygen atom in the oxadiazole cannot effectively replicate in this specific case.
Similarly, replacing the central thiadiazole with a thiophene ring also resulted in inactive compounds. nih.gov Even modifications to a thiazole ring, which retains a sulfur and a nitrogen atom, were not well-tolerated. While a 4-substituted thiazole analog maintained some residual activity, the 5-substituted thiazole, which is structurally more akin to the parent thiadiazole, was inactive. nih.gov These findings underscore the specific structural and electronic requirements of the 1,3,4-thiadiazole ring for potent inhibition of Bloom Helicase in this series of compounds.
The following table summarizes the comparative activity of bioisosteric analogs of a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative against Bloom Helicase. nih.gov
| Compound ID | Central Heterocyclic Scaffold | IC50 (µM) |
|---|---|---|
| 1 | 1,3,4-Thiadiazole | 1.4 |
| 6d | 1,3,4-Oxadiazole | Inactive |
| 6a | Thiophene | Inactive |
| 6b | 4-Substituted Thiazole | 28 |
| 6c | 5-Substituted Thiazole | Inactive |
Conformational and Tautomeric Considerations in SAR Development
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the potential for tautomerism, both of which can influence how the molecule interacts with its biological target.
Tautomerism:
The this compound scaffold can theoretically exist in several tautomeric forms, including the oxo (amide), enol (hydroxy), and potentially zwitterionic forms. However, studies on related 1,3,4-thiadiazole-2-thione derivatives have shown that they predominantly exist in the thione form in the solid state. researchgate.net By analogy, it is highly probable that this compound exists predominantly in the oxo (lactam) form rather than the 2-hydroxy-1,3,4-thiadiazole (lactim) form. The stability of the oxo form is a critical consideration in SAR, as the hydrogen bond donor and acceptor properties of the molecule are defined by this arrangement. The solvent environment can also influence the equilibrium between tautomeric forms; for instance, polar aprotic solvents have been shown to favor the keto form in some thiadiazole derivatives. researchgate.netnih.gov
Conformational Analysis:
X-ray crystallography studies of the closely related 5-(4-pyridyl)-1,3,4-thiadiazole-2(3H)-thione have shown a dihedral angle of 19.9(2)° between the pyridine and thiadiazole rings in the solid state. This near-planar conformation suggests a degree of conjugation between the two aromatic systems. While rotation around this bond is possible in solution, there may be a conformational preference that favors a relatively planar arrangement. This preferred conformation presents a specific three-dimensional shape to the biological target, and SAR studies often implicitly explore how different substituents affect this conformational preference and, consequently, the biological activity. Any modification to the pyridine ring or the thiadiazole core could influence this dihedral angle and alter the molecule's binding affinity.
Computational and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-pyridin-4-yl-3H-1,3,4-thiadiazole derivatives, docking studies have been instrumental in elucidating interactions with various protein targets, predicting binding affinities, and rationalizing their biological activities.
Docking studies have successfully identified key interactions between derivatives of the 5-pyridin-4-yl-1,3,4-thiadiazole scaffold and the active sites of various enzymes. For instance, in studies involving antimycobacterial activity, derivatives were docked into the active site of the 14α-demethylase (14DM) enzyme. researchgate.net These studies revealed significant van der Waals interactions and a stacking effect with the iron (Fe) atom in the enzyme's active site. researchgate.net
In the context of antimicrobial research, computational studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives against phosphoinositide-3-kinases (PI3Ks) (PDB ID: 7JWE) were performed. nih.gov Similarly, docking simulations of related compounds with E. coli biotin (B1667282) carboxylase (PDB ID: 3jzf) and S. aureus biotin protein ligase (PDB ID: 4dq2) helped to understand their inhibitory potential. rdd.edu.iq For other derivatives, molecular docking predicted the formation of four hydrogen bonds with the NUDT5 gene, a target in breast cancer. researchgate.net
Further studies targeting cancer have used molecular docking to establish a binding site for 1,3,4-thiadiazole (B1197879) derivatives with Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.govmdpi.com
Binding affinity, often expressed as a docking score or binding energy, is a critical parameter predicted by molecular modeling. For derivatives of 5-pyridin-4-yl-1,3,4-thiadiazole, these predictions have been correlated with experimental results.
In antimycobacterial studies, the Glide score (G score) was used to quantify binding affinity, with higher scores indicating better binding. researchgate.net For a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives investigated as PI3K inhibitors, binding affinities were analyzed using dock scores, Glide scores, and the MM-GBSA dG method. nih.gov
The following table summarizes the docking scores and binding affinities for various 1,3,4-thiadiazole derivatives against different protein targets as reported in the literature.
| Derivative Class | Target Protein (PDB ID) | Scoring Method | Reported Value | Reference |
| 1,3,4-Thiadiazole-2-amine derivatives | PI3K (7JWE) | Glide Score, MMGBSA dG | Favorable scores for active compounds | nih.gov |
| 1,3,4-Thiadiazole derivatives | EGFR TK | Binding Affinity (ΔG) | -8.1 to -10.8 kcal/mol | nih.govmdpi.com |
| 1,3,4-Thiadiazole derivative (L3) | NUDT5 | Docking Score | -8.9 kcal/mol | researchgate.net |
| 1,3,4-Thiadiazole derivative (L3) | NUDT5 | MM-GBSA | -31.5 kcal/mol | researchgate.net |
These computational predictions are vital for prioritizing compounds for synthesis and further biological evaluation. nih.gov
A key application of molecular docking is to provide a structural basis for the observed biological activity of a compound. For the 5-pyridin-4-yl-1,3,4-thiadiazole series, a direct correlation has been established between docking scores and biological efficacy. For example, derivatives with higher G scores in docking studies against the 14DM enzyme also exhibited superior antimycobacterial activity. researchgate.net This suggests that the binding affinity of these molecules within the active site is a strong determinant of their biological response. researchgate.net
Similarly, the potent anticancer activity of certain 1,3,4-thiadiazole derivatives was rationalized by their strong binding affinity and specific interactions within the active site of EGFR TK. nih.govmdpi.com The antimicrobial activity of compounds D4, D6, D8, and D12 from a synthesized series was explained by their favorable docking results against PI3Ks. nih.gov These findings highlight how molecular modeling can bridge the gap between molecular structure and pharmacological function.
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies have been applied to 1,3,4-thiadiazole derivatives to understand their structural properties and reactivity. researchgate.net These calculations can determine the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and predict molecular geometries. researchgate.net
For instance, DFT calculations at the B3LYP/6-311G** level of theory have been used to produce energy-optimized structures and analyze molecular orbitals for related heterocyclic systems. researchgate.net Such analyses help in understanding the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to donate and accept electrons, respectively. In a study on related azine-modified thiadiazole sulfonamides, DFT was employed to investigate the E/Z configuration of isomers, finding the E isomer to be more energetically favorable. semanticscholar.org The insights from DFT are also used to perform complete assignments of vibrational spectra (infrared and Raman), providing a deeper understanding of the molecule's structural and bonding characteristics. researchgate.net
Advanced Binding Free Energy Calculations
To refine the predictions from standard molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. These methods provide a more accurate estimation of the binding free energy of a ligand to its target protein.
For derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, the MM-GBSA dG method was used alongside docking scores to evaluate their potential as PI3K inhibitors. nih.gov In another study, a 1,3,4-thiadiazole derivative (L3) targeting the NUDT5 enzyme showed a promising MM-GBSA value of -31.5 kcal/mol, indicating strong binding. researchgate.net These advanced calculations offer a higher level of confidence in the predicted binding affinities, serving as a crucial step in computational drug design.
Prediction of Pharmacokinetic Properties (ADME) in Drug Design
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as unfavorable pharmacokinetics are a major cause of clinical trial failures. idaampublications.in In silico ADME predictions allow for the early assessment of the drug-like potential of compounds, helping to prioritize candidates for further synthesis and testing. nih.govnih.gov Various computational tools and web servers, such as SwissADME and admetSAR, are used to calculate these properties based on the molecule's structure. researchgate.netresearchgate.netuniversci.com
Good oral bioavailability is often dependent on a molecule's absorption from the gastrointestinal (GI) tract. Computational models predict this property based on physicochemical characteristics like lipophilicity (LogP), solubility, and molecular size. researchgate.net For 1,3,4-thiadiazole derivatives, in silico studies consistently evaluate parameters related to GI absorption. nih.govresearchgate.net
One common predictive tool is the "Brain Or IntestinaL EstimateD permeation method (BOILED-Egg)" model, which plots the lipophilicity (WLOGP) against the polarity (TPSA) of a molecule. researchgate.net This visualization helps to quickly assess passive human intestinal absorption and blood-brain barrier penetration. researchgate.net Studies on various 1,3,4-thiadiazoles have shown that many derivatives are predicted to have good GI absorption, falling within the acceptable ranges defined by rules like Lipinski's Rule of Five and Veber's rule. mdpi.comidaampublications.in
Table 2: Predicted Absorption Properties for Representative 1,3,4-Thiadiazole Derivatives This table contains data for various derivatives to illustrate the types of computational predictions made for this class of compounds.
| Property | Predicted Value/Classification | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. idaampublications.in |
| Human Intestinal Absorption | Well absorbed | Suggests efficient uptake from the gut. |
| Lipinski's Rule of Five | 0 violations (Typical) | Suggests drug-like properties favorable for absorption. nih.gov |
| Bioavailability Score | ~0.55 (Typical) | A quantitative estimate of the fraction of an oral dose that reaches systemic circulation. |
After absorption, a drug's distribution throughout the body and its metabolic fate are key determinants of its efficacy and safety. Computational models are used to predict distribution characteristics, such as blood-brain barrier (BBB) permeability and plasma protein binding. researchgate.net For compounds targeting the central nervous system (CNS), BBB permeability is essential, whereas for others, it may be an undesirable trait leading to side effects. In silico analyses of 1,3,4-thiadiazole derivatives often predict them to be non-permeant to the BBB. researchgate.net
Metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes can lead to adverse drug-drug interactions. Therefore, in silico tools are used to predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). researchgate.net For instance, studies on thiadiazole analogs have predicted their potential to inhibit or not inhibit specific CYP enzymes, guiding further development to avoid metabolic liabilities. researchgate.net
Future Directions and Emerging Research Opportunities
Design and Synthesis of Next-Generation 5-pyridin-4-yl-3H-1,3,4-thiadiazol-2-one Analogs
The future design of analogs will focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. Key strategies will likely involve modifying both the pyridine (B92270) and thiadiazole rings. For instance, structure-activity relationship (SAR) studies on similar compounds, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, have shown that even minor changes, like shifting the pyridine nitrogen from the 4-position to the 2- or 3-position, can dramatically impact biological activity. nih.gov Future synthesis will explore a variety of substituents on the pyridine ring to probe interactions with biological targets. acs.org
Synthetic methodologies are also evolving. Green chemistry approaches, utilizing catalysts like β-cyclodextrin-SO3H in water, are being employed for the synthesis of related 1,3,4-thiadiazole (B1197879) hybrids, offering an environmentally friendly and efficient route to new analogs. acs.org The development of multi-step synthetic schemes will allow for the creation of diverse libraries of compounds, which can then be screened for a wide range of biological activities. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Applications
While the 1,3,4-thiadiazole class is known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects, the full potential of this compound derivatives is yet to be unlocked. nih.govresearchgate.net Future research will aim to identify and validate novel molecular targets.
Emerging areas of interest for this scaffold include:
Enzyme Inhibition: Derivatives of the 1,3,4-thiadiazole core have shown potent inhibitory activity against various enzymes. For example, analogs have been developed as inhibitors of Bloom helicase (BLM) for cancer therapy and glutaminase (B10826351) 1 (GLS1), a target in cancer metabolism. nih.govnih.gov Future work could assess analogs of this compound for their potential to inhibit these and other clinically relevant enzymes like carbonic anhydrases or various kinases. researchgate.net
Anticancer Applications: The 1,3,4-thiadiazole scaffold is a common feature in compounds targeting receptor tyrosine kinases like EGFR and HER-2, which are implicated in various cancers. mdpi.com Research into new analogs could focus on evaluating their cytotoxicity against a panel of human cancer cell lines, such as those for breast, colon, and lung cancer. nih.govmdpi.com
Antimicrobial and Antifungal Activity: Given the documented antimicrobial properties of the thiadiazole ring, new derivatives could be screened against a range of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netresearchgate.net
Integration of Advanced Computational Methods for De Novo Drug Design
Computational chemistry is becoming an indispensable tool in modern drug discovery. Future efforts will heavily rely on in silico methods to guide the design of novel this compound analogs. Molecular docking studies can predict the binding modes and affinities of designed compounds with their biological targets, helping to prioritize synthetic efforts. acs.orgnih.gov
Advanced computational approaches will enable:
Virtual Screening: High-throughput virtual screening of large compound libraries against specific protein targets can rapidly identify promising hits.
De Novo Design: Algorithms can design novel molecules from scratch that are optimized to fit the binding site of a target protein.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like characteristics early in the discovery process. rsc.org
Development of Hybrid Molecules Incorporating the this compound Scaffold with Other Pharmacophores
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful technique for developing drugs with improved affinity and efficacy. nih.govrsc.org The this compound scaffold is an ideal candidate for creating hybrid molecules.
Future research will explore combining this scaffold with other known bioactive moieties, such as:
Indolin-2-one: This scaffold is present in several approved tyrosine kinase inhibitors. Hybrids of 1,3,4-thiadiazole and indolin-2-one have been synthesized and shown to have potential anticancer activity. acs.org
Quinolones: Ciprofloxacin-derived 1,3,4-thiadiazole analogs have been investigated as anticancer agents. mdpi.com
Other Heterocycles: The thiadiazole ring has been successfully combined with other heterocyclic systems like imidazole, triazole, and oxadiazole to generate compounds with diverse biological activities. nih.govresearchgate.netresearchgate.net
Synergistic Effects of this compound Derivatives with Established Agents
Combination therapy is a cornerstone of treating complex diseases like cancer and infectious diseases. Investigating the synergistic effects of new this compound derivatives with existing drugs could lead to more effective treatment regimens.
A key area of future research is the exploration of synergy with antifungal agents. For example, studies have shown that certain 1,3,4-thiadiazole derivatives exhibit a powerful synergistic effect when combined with Amphotericin B, a potent but toxic antifungal drug. nih.gov The combination can enhance antifungal efficacy while potentially allowing for lower, less toxic doses of Amphotericin B. nih.govresearchgate.net Future studies could explore whether derivatives of this compound can act as chemosensitizers or potentiate the activity of established anticancer and antimicrobial drugs.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Pyridinecarboxylic acid + Thiosemicarbazide | 363 K, 6 h (ethanol) | ~75 | |
| Mannich bases + Oxadiazole-thione derivatives | RT, 12 h (DMF) | ~60 |
[Advanced] How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting solvent polarity, temperature, and reaction time. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Prolonged heating (>8 h) at 363 K reduces side reactions in ethanol .
- Catalysts : Acid catalysts (e.g., H₂SO₄) accelerate cyclization but may require neutralization steps.
Key Consideration : Monitor reaction progress via TLC or HPLC to isolate pure intermediates .
[Basic] What techniques are used to characterize the compound’s structure?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Bonds | Reference |
|---|---|---|
| FTIR | C=S (1250 cm⁻¹), C=N (1600 cm⁻¹) | |
| X-ray | Dihedral angles: 18.2° (A), 30.3° (B) |
[Advanced] What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
- Disorder in crystal lattices : Pyridyl and thiadiazole rings may exhibit torsional flexibility, requiring restraints on displacement parameters .
- Hydrogen bonding : N–H···N interactions form 2D networks, complicating unit cell symmetry analysis. Use SHELX software for refinement, applying rigid-bond restraints .
[Basic] What biological activities have been reported for this compound?
Methodological Answer:
Derivatives show antimycobacterial activity (e.g., against Mycobacterium tuberculosis), with IC₅₀ values ranging 2–10 µM. Bioactivity is attributed to thiadiazole’s electron-deficient core .
Q. Table 3: Biological Activity Profile
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Pyridin-4-yl-thiadiazole | M. tuberculosis 14DM enzyme | 3.2 |
[Advanced] How do docking studies rationalize the compound’s antimycobacterial activity?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts strong binding to the 14α-demethylase (14DM) enzyme’s active site. Key interactions:
- Thiadiazole sulfur forms hydrophobic contacts with heme cofactor.
- Pyridyl nitrogen hydrogen-bonds to Tyr76 residue .
Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC₅₀ values for correlation.
[Basic] What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritant) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .
[Advanced] How can computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., thiadiazole C-2).
- HOMO-LUMO Analysis : Predict charge transfer interactions (∆E = ~4.5 eV) relevant to biological activity .
[Basic] How is the purity of synthesized batches assessed?
Methodological Answer:
- HPLC : Use C18 columns (mobile phase: acetonitrile/water) to detect impurities (<0.5% area) .
- Melting Point : Sharp mp ~215–217°C indicates high crystallinity .
[Advanced] What analytical challenges exist in quantifying degradation products?
Methodological Answer:
- Degradation Pathways : Hydrolysis of thiadiazole ring under acidic/alkaline conditions forms pyridyl-thiourea derivatives.
- Detection : LC-MS/MS in MRM mode tracks m/z 178→96 (characteristic fragment) .
Mitigation : Store at 4°C in inert atmosphere to prolong stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
